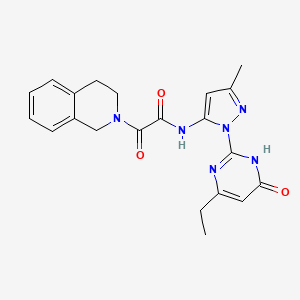

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of similar compounds typically involves the formation of substituted 3,4-dihydro-4-oxoquinazolin-3-yl groups. These compounds have been synthesized and screened for various activities, showing potential in analgesic and anti-inflammatory domains (Maggio et al., 2001).

Molecular Structure Analysis

- Molecular modeling studies have been conducted on similar compounds, suggesting certain configurations for potential pharmaceutical applications. For example, compounds with the isoquinoline structure have been synthesized as analogues of antidepressants (Griffith et al., 1984).

Chemical Reactions and Properties

- Reactions of similar compounds can lead to unexpected formations, such as rearrangements in the molecular structure. For instance, treatments of certain acetamides led to the formation of different types of compounds through processes like Smiles-type rearrangement (Sirakanyan et al., 2015).

Physical Properties Analysis

- Compounds with 3,4-dihydroisoquinolin-2(1H)-yl structures have shown potential in various studies, indicating their stability and reactivity under different conditions. This includes their use in reactions involving pyrrolidine derivatives and their evaluation for receptor antagonism (Zhou et al., 2012).

科学的研究の応用

One area of research focuses on the synthesis and characterization of new quinoline-based derivatives, which are endowed with broad-spectrum antimicrobial potency. Such compounds are synthesized and their chemical structures elucidated through techniques like IR, 1H NMR, 13C NMR, and mass spectral data. Their antimicrobial activity is measured against various bacteria and fungi, with several compounds showing activity surpassing that of reference drugs, indicating their potential as new lead molecules in antimicrobial research (Desai, Rajpara, & Joshi, 2012).

Antimicrobial and Antitubercular Activities

Another study involves the synthesis of novel polyhydroquinoline derivatives, which are then evaluated for their in vitro antimalarial, antibacterial, and antitubercular activities. The synthesis employs a one-pot three-component cyclocondensation reaction, leading to compounds that, in some cases, exhibit excellent antimalarial activity and significant antibacterial and antitubercular activities compared to first-line drugs (Kalaria, Satasia, & Raval, 2014).

Antioxidant Properties

The antioxidant efficiency of synthesized compounds in lubricating greases has also been investigated, focusing on how these compounds can reduce the total acid number and oxygen pressure drop, which is crucial for the longevity and efficiency of lubricating systems (Hussein, Ismail, & El-Adly, 2016).

Molecular Docking and Biological Evaluation

Further research includes the development of a multicomponent cyclocondensation reaction to afford a combinatorial library of polyhydroquinoline scaffolds. These compounds undergo in vitro evaluation for their antibacterial, antitubercular, and antimalarial activities, alongside in silico molecular docking studies and pharmacokinetics evaluations to determine their potential as drug candidates (Sapariya et al., 2017).

Antidepressant Activity

Additionally, the synthesis of certain isoquinoline derivatives has been inspired by their potential as atypical antidepressants. This involves a series of chemical reactions leading to the creation of compounds that are then evaluated for their antidepressant activity, providing insights into the design of new therapeutic agents (Griffith et al., 1984).

特性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O3/c1-3-16-11-18(28)24-21(22-16)27-17(10-13(2)25-27)23-19(29)20(30)26-9-8-14-6-4-5-7-15(14)12-26/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,23,29)(H,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBILDOMVTBGUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide](/img/structure/B2497441.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)

![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)